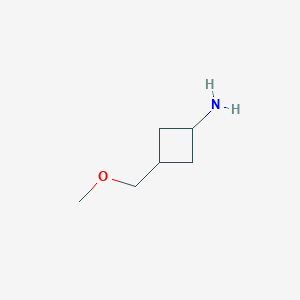

3-(Methoxymethyl)cyclobutan-1-amine

Description

Significance of Cyclobutane (B1203170) Scaffolds in Modern Organic Chemistry

Cyclobutane rings, once considered mere chemical curiosities due to their inherent ring strain, are now increasingly recognized for their valuable contributions to molecular design. nih.govru.nl The unique, puckered three-dimensional structure of the cyclobutane scaffold offers a distinct advantage in medicinal chemistry. nih.gov By incorporating this motif, chemists can enhance a variety of properties in drug candidates. These improvements include increased metabolic stability, conformational restriction of flexible molecules, and the ability to act as a bioisostere for other chemical groups. nih.govnih.gov

The introduction of a cyclobutane fragment can fine-tune the electronic properties and reactivity of a biologically active molecule. lifechemicals.com This has led to the inclusion of cyclobutane rings in several marketed drugs and numerous experimental therapies. lifechemicals.com For instance, the anticancer drug carboplatin (B1684641) features a cyclobutane ring that is crucial to its mechanism of action. nih.govlifechemicals.com The growing appreciation for these four-membered rings stems from their ability to provide novel structural arrangements that can lead to improved pharmacological profiles. ru.nl

Overview of Four-Membered Carbocycles in Synthetic Strategies

Four-membered carbocycles, such as cyclobutanes, are versatile building blocks in organic synthesis. lifechemicals.com Their utility extends beyond their simple incorporation into a target molecule; they are often used as intermediates in reactions that involve ring-opening or ring-contraction, providing access to a diverse array of other molecular architectures. lifechemicals.com The synthesis of these strained rings has traditionally been challenging, but modern synthetic methods have made them more accessible. numberanalytics.comresearchgate.net

Key synthetic strategies for constructing four-membered rings include cyclization reactions, where a linear molecule is induced to form a ring, and cycloaddition reactions, such as the [2+2] cycloaddition, which involves the joining of two molecules with double or triple bonds. numberanalytics.comrsc.org These methods have been refined to allow for greater control over the stereochemistry of the final product, which is often critical for its biological activity. researchgate.net The development of new catalytic systems, including those that use visible light, continues to expand the toolkit available to chemists for the synthesis of these valuable carbocyclic structures. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(methoxymethyl)cyclobutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODSCCLNDZCWOMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CC(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091327-62-5 | |

| Record name | rac-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis of 3 Methoxymethyl Cyclobutan 1 Amine

The synthesis of 3-(Methoxymethyl)cyclobutan-1-amine (B2641307) is a multi-step process that can be achieved through various synthetic routes. One common approach involves the use of a Grignard reagent, a class of organomagnesium compounds. For instance, the synthesis can begin with the reaction of a bromo- or iodo-substituted anisole (B1667542) with magnesium to form a Grignard reagent. rsc.org This is then reacted with a suitable ketone, such as cyclohexanone, to form an intermediate alcohol. rsc.org Subsequent chemical transformations, including potential ring formation and functional group manipulations, can lead to the desired this compound.

Another potential synthetic pathway could involve the reductive amination of a corresponding ketone. This chemical reaction converts a ketone group into an amine. The process typically involves treating the ketone with ammonia (B1221849) or a primary or secondary amine in the presence of a reducing agent.

Physicochemical Properties of 3 Methoxymethyl Cyclobutan 1 Amine

The physicochemical properties of 3-(Methoxymethyl)cyclobutan-1-amine (B2641307) are crucial for its handling, storage, and application in further chemical synthesis. It is described as a colorless oil. chemshuttle.com For optimal stability, it is recommended to be stored in tightly sealed containers at 2-8°C under a nitrogen atmosphere to prevent oxidation. chemshuttle.com The compound shows good solubility in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) and has moderate solubility in methanol (B129727). chemshuttle.com

| Property | Value |

| CAS Number | 1209654-41-0 chemshuttle.com |

| Molecular Formula | C6H13NO chemshuttle.com |

| Appearance | Colorless oil chemshuttle.com |

| Boiling Point | ~90-95 °C at 10 mmHg chemshuttle.com |

| Solubility | Good in DMSO, moderate in methanol chemshuttle.com |

Chemical Reactivity and Derivatization

The chemical reactivity of 3-(Methoxymethyl)cyclobutan-1-amine (B2641307) is primarily dictated by its primary amine functional group. This amine group can readily undergo a variety of chemical transformations, making it a versatile building block for creating more complex molecules. One of the key reactions is reductive amination, which allows for the preparation of a wide range of secondary amines. chemshuttle.com These secondary amines can then be used in the development of chemical libraries for medicinal chemistry research. chemshuttle.com

Furthermore, the amine functionality allows for its use as a chiral amine catalyst in asymmetric amination reactions. chemshuttle.com This application is significant as it can lead to the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceuticals. The methoxymethyl group on the cyclobutane (B1203170) ring can also influence the reactivity and stereochemical outcome of these reactions.

Applications in Medicinal Chemistry

Direct Synthetic Routes to this compound

Direct synthetic approaches to this compound often involve the formation of the amine functionality on a pre-existing cyclobutane (B1203170) core. These methods are valued for their efficiency and convergence.

Reductive Amination Protocols for Substituted Cyclobutanones

Reductive amination stands out as a primary method for converting cyclobutanones to their corresponding amines. wikipedia.orgmasterorganicchemistry.com This transformation involves the reaction of a ketone with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the desired amine. wikipedia.orgharvard.edu The process is widely used due to its versatility and the commercial availability of various reducing agents. masterorganicchemistry.com

A key advantage of reductive amination is the ability to circumvent over-alkylation, a common issue with direct alkylation of amines. masterorganicchemistry.com The reaction can be performed in one pot, where the carbonyl compound, amine, and reducing agent are combined, or in a stepwise manner involving the isolation of the imine intermediate followed by reduction. wikipedia.orgmasterorganicchemistry.com

Several reducing agents are commonly employed for this purpose, each with specific advantages. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a highly selective reagent for reductive amination and is compatible with a wide range of functional groups. harvard.edu Sodium cyanoborohydride (NaBH₃CN) is also effective, particularly because it selectively reduces imines in the presence of aldehydes. masterorganicchemistry.com However, concerns about the toxicity of cyanide byproducts have led to the increased use of alternatives like NaBH(OAc)₃. masterorganicchemistry.comharvard.edu Sodium borohydride (B1222165) (NaBH₄) can also be used, though it is less selective than NaBH₃CN. masterorganicchemistry.com

The choice of solvent and reaction conditions can significantly influence the efficiency of the reaction. For instance, methanol (B129727) is often used as a solvent as it can facilitate rapid imine formation. harvard.edu The pH of the reaction mixture is also a critical parameter; for example, with sodium cyanoborohydride, a pH of 6-7 is often maintained to ensure selective reduction of the imine. harvard.edu

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Key Features | References |

| Sodium triacetoxyborohydride (NaBH(OAc)₃) | High selectivity, broad functional group tolerance, non-toxic byproducts. | harvard.edu |

| Sodium cyanoborohydride (NaBH₃CN) | Selectively reduces imines in the presence of aldehydes, effective in one-pot reactions. | masterorganicchemistry.com |

| Sodium borohydride (NaBH₄) | Common reducing agent, less selective than NaBH₃CN. | masterorganicchemistry.com |

Precursor Synthesis: Methodologies for 3-(Methoxymethyl)cyclobutan-1-one

The synthesis of the key precursor, 3-(methoxymethyl)cyclobutan-1-one, is a critical step. While direct literature on the synthesis of this specific ketone is not extensively detailed in the provided results, general methods for preparing substituted cyclobutanones can be inferred. One common strategy involves the [2+2] cycloaddition of a ketene (B1206846) or ketene equivalent with an appropriately substituted alkene, followed by subsequent transformations.

Another plausible route involves the oxidation of the corresponding alcohol, 3-(methoxymethyl)cyclobutan-1-ol. This alcohol precursor is a known compound. uni.lu Standard oxidation protocols could be employed for this conversion.

A patented method describes the synthesis of the related compound, 3-(benzyloxy)-1-cyclobutanone, starting from halogenated methyl benzene (B151609) through a multi-step process involving etherification, halogenation, elimination, ring closure, and dechlorination. google.com A similar strategy could potentially be adapted for the synthesis of 3-(methoxymethyl)cyclobutan-1-one. This patented synthesis involves the reaction of benzyloxy-2,2-dichlorocyclobutanone with metallic zinc in aqueous acetic acid to yield 3-(benzyloxy)-1-cyclobutanone in high yield. google.com

Cycloaddition Strategies for Cyclobutane Core Construction

[2+2] cycloaddition reactions are a cornerstone for the construction of the cyclobutane ring system, offering a powerful and versatile approach to these strained four-membered rings. rsc.orgnih.govkib.ac.cn These reactions involve the union of two two-atom components to form a four-membered ring.

Thermal [2+2] Cycloaddition Approaches

Thermal [2+2] cycloadditions involve the formation of a cyclobutane ring from two unsaturated molecules, typically alkenes or alkynes, under thermal conditions without the need for a catalyst. fiveable.me While traditionally considered "forbidden" processes due to orbital symmetry rules, certain exceptions exist, such as the reaction of ketenes with alkenes. rsc.orglibretexts.org

These reactions are valued for their potential to create complex cyclic structures with high efficiency. fiveable.me However, challenges can include issues with regioselectivity and stereochemistry. fiveable.me A notable example is the thermal enamine [2+2] cyclization, which can control regiochemistry and prevent homodimerization. nih.gov The reversibility of the initial Michael addition in this process often leads to the thermodynamically more stable trans-substituted cyclobutane as the major product. nih.gov

Organocatalytic [2+2] Cycloaddition

Organocatalysis has emerged as a powerful tool for effecting enantioselective [2+2] cycloaddition reactions, providing access to chiral cyclobutane derivatives. rsc.orgrsc.org These reactions utilize small organic molecules as catalysts to promote the formation of the cyclobutane ring with high levels of stereocontrol.

One successful strategy involves the tandem iminium-enamine activation of enals. rsc.orgrsc.org This approach has been used to synthesize transformable pyrrole-functionalized cyclobutanes with three contiguous stereocenters, achieving excellent regio-, diastereo-, and enantiocontrol. rsc.orgrsc.org Another approach combines aminocatalysis with H-bonding activation to carry out formal enantioselective organocatalyzed [2+2] cycloaddition reactions. nih.gov The use of visible-light organophotocatalysis has also been demonstrated for the [2+2] cycloaddition of electron-deficient styrenes, yielding valuable cyclobutane products. nih.gov

High-Pressure Mediated [2+2] Cycloaddition Reactions

High-pressure conditions can be employed to promote [2+2] cycloaddition reactions that may be sluggish or inefficient at atmospheric pressure. ru.nlresearchgate.netresearchgate.net This technique has been successfully used to synthesize libraries of cyclobutanol (B46151) derivatives through the cycloaddition of sulfonyl allenes and benzyl (B1604629) vinyl ether. ru.nlresearchgate.net The application of high pressure, typically around 15 kbar, can lead to high yields of the desired cyclobutane products. ru.nl This method offers a valuable tool for constructing cyclobutane rings, particularly in cases where thermal or photochemical methods are not suitable.

Table 2: Comparison of [2+2] Cycloaddition Strategies

| Strategy | Key Features | Advantages | Challenges | References |

| Thermal | Heat-induced, no catalyst required. | Can be efficient for specific substrates (e.g., ketenes). | Often requires high temperatures, potential for side reactions, stereochemical control can be difficult. | fiveable.mersc.orgnih.gov |

| Organocatalytic | Uses small organic molecules as catalysts, often enantioselective. | Mild reaction conditions, high stereocontrol, access to chiral products. | Catalyst development can be complex, substrate scope may be limited. | rsc.orgrsc.orgnih.govnih.gov |

| High-Pressure | Employs high pressure to drive the reaction. | Can promote difficult cycloadditions, improve yields. | Requires specialized equipment. | ru.nlresearchgate.netresearchgate.net |

Synthetic Strategies for this compound and its Analogs

The synthesis of substituted cyclobutane amines, including the medicinally relevant scaffold this compound, presents unique challenges due to the inherent ring strain of the four-membered carbocycle. nih.gov Overcoming these challenges has led to the development of a diverse array of synthetic methodologies, ranging from classical cycloadditions to modern catalytic techniques. This article explores key strategies for constructing the cyclobutane core and introducing the crucial amine functionality, with a focus on photochemical cycloadditions, ring contraction and rearrangement reactions, and advanced catalytic methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.